8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction can be carried out under reflux conditions in ethanol. The process may also be adapted to microwave-assisted synthesis to improve yields and reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It has potential as an anticancer agent, with studies showing its activity against various cancer cell lines.
Material Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique chemical structure.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated benzoxazine with similar biological activities.
6-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one: A chlorinated analog with comparable chemical properties.
Uniqueness
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
71478-56-3 |
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Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
8-bromo-2,6-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-3-7-9(8(11)4-5)12-6(2)13-10(7)14/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
GAFZURVPEPFVEC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2Br)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(NC2=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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